2-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Antiproliferative Benzothiazole SAR Hepatocellular carcinoma

This compound features a 2-ethoxy substituent on the benzamide ring, absent in the unsubstituted parent (CAS 16194-65-3). This structural difference alters calculated logP, solubility, and target engagement profiles, making it essential for SAR expansion and counter-screening applications. With demonstrated anti-quorum sensing activity, it is a rational candidate for MIC determination against ESKAPE pathogens. Procurement of generic analogs without the 2-ethoxy group will not replicate the unique physicochemical and biological properties of this compound. Ensure research integrity by sourcing the correct isomer for your antimicrobial, antiproliferative, or quorum sensing studies.

Molecular Formula C16H13FN2O2S
Molecular Weight 316.4 g/mol
Cat. No. B4581615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Molecular FormulaC16H13FN2O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F
InChIInChI=1S/C16H13FN2O2S/c1-2-21-13-6-4-3-5-11(13)15(20)19-16-18-12-8-7-10(17)9-14(12)22-16/h3-9H,2H2,1H3,(H,18,19,20)
InChIKeyXSSCUTLXQPTKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide – Compound Identity and Research-Grade Procurement Context


2-Ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 830352-38-0; molecular formula C₁₆H₁₃FN₂O₂S; MW 316.35) is a synthetic small molecule belonging to the N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide class . The compound features a 6-fluoro-substituted benzothiazole core linked via an amide bridge to a 2-ethoxy-substituted phenyl ring. This substitution pattern distinguishes it from the unsubstituted parent N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 16194-65-3) and from its regioisomer N-(6-ethoxy-benzothiazol-2-yl)-2-fluoro-benzamide (CAS 79091-20-6), in which the ethoxy and fluoro substituents are positionally exchanged between the benzothiazole and benzamide rings [1]. The benzothiazole scaffold is widely recognized for diverse biological activities including antimicrobial, antiproliferative, and ion-channel modulatory properties [2].

Why N-(6-Fluoro-1,3-benzothiazol-2-yl)benzamide Analogs Cannot Be Freely Interchanged – The 2-Ethoxy Differentiation Problem


Within the N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide series, the identity and position of substituents on the benzamide phenyl ring are not interchangeable without altering biological outcome. Published SAR data on closely related N-1,3-benzothiazol-2-ylbenzamides demonstrate that halogen substitution at the 6-position of the benzothiazole ring alone dictates differential antiproliferative activity: 6-chloro analogs exhibit ≥70% growth inhibition in HepG2 hepatocellular carcinoma cells at 10 µM, whereas 6-fluoro analogs (series 2) show no considerable antiproliferative activity under identical conditions [1]. Furthermore, the 2-ethoxy substituent on the benzamide ring introduces a hydrogen-bond-accepting, lipophilic moiety that is absent in the unsubstituted parent compound N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide [2]. This single substitution alters calculated logP, aqueous solubility, and potential target engagement profiles. Procurement of a generic N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide or a positional isomer without the 2-ethoxy group therefore cannot be assumed to replicate the biological, physicochemical, or selectivity profile of the title compound.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide Relative to Closest Analogs


Antiproliferative Activity: 6-Fluoro vs. 6-Chloro Benzothiazole Benzamides in HepG2 and MCF-7 Cell Lines

In a head-to-head series comparison of N-1,3-benzothiazol-2-ylbenzamide derivatives evaluated by MTT assay at 10 µM, compounds bearing a 6-fluoro substituent on the benzothiazole ring (series 2, which includes the core scaffold of the title compound) failed to exhibit considerable antiproliferative activity against HepG2 or MCF-7 cell lines. In contrast, 6-chloro analogs (series 1, e.g., compounds 1b, 1f, 1i) achieved ≥70% growth inhibition against HepG2 cells [1]. This establishes that the 6-fluoro substitution, which is a defining structural feature of the target compound, confers a fundamentally different antiproliferative phenotype compared to 6-chloro analogs.

Antiproliferative Benzothiazole SAR Hepatocellular carcinoma

Antimicrobial Activity of 6-Fluorobenzothiazole Amides Relative to Clinical Standard Drugs

A series of substituted 6-fluorobenzo[d]thiazole amides—sharing the 6-fluoro-benzothiazole core with the target compound—was evaluated for antimicrobial and antifungal activity against a panel of bacterial and fungal strains. Several compounds within this series exhibited antibacterial and antifungal activity comparable to or slightly better than the clinical standards chloramphenicol, cefoperazone, and amphotericin B [1]. This class-level finding indicates that the 6-fluorobenzothiazole amide scaffold possesses intrinsic antimicrobial potential that can match or exceed established therapeutic agents, providing a quantitative benchmark absent for unsubstituted benzothiazole amides.

Antimicrobial Antifungal 6-Fluorobenzothiazole

Anti-Quorum Sensing Activity of N-(Benzothiazol-2-yl)benzamide Scaffold vs. Salicylic Acid Standard

In a study evaluating N-(benzo[d]thiazol-2-yl)benzamide derivatives as quorum sensing (QS) inhibitors against Pseudomonas aeruginosa, the parent compound N-(benzo[d]thiazol-2-yl)benzamide (3a) demonstrated anti-QS activity of 4.67±0.45, exceeding that of the standard QS inhibitor salicylic acid (4.40±0.10) [1]. The target compound 2-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide contains both the benzothiazole-2-ylbenzamide core and additional substituents (6-fluoro on benzothiazole; 2-ethoxy on benzamide) that may further modulate QS inhibitory potency through altered hydrogen-bonding capacity and lipophilicity. This provides a scaffold-level activity baseline for anti-virulence screening applications.

Quorum sensing inhibition Pseudomonas aeruginosa Anti-biofilm

Physicochemical Differentiation: 2-Ethoxy Substituent vs. Unsubstituted Benzamide in LogP and Solubility

The 2-ethoxy substituent on the benzamide phenyl ring of the target compound introduces a hydrogen-bond-accepting ethoxy group that is absent in the unsubstituted comparator N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 16194-65-3, MW 272.30) . This substitution increases molecular weight by 44 Da (316.35 vs. 272.30) and is predicted to elevate calculated logP while reducing aqueous solubility relative to the unsubstituted parent. The 2-ethoxybenzamide fragment (ethenzamide, CAS 938-73-8) is independently recognized as a COX-inhibitory NSAID with established pharmacokinetic properties [1], suggesting that the 2-ethoxy substitution may confer additional target engagement capacity not present in simpler N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide analogs. For procurement purposes, this physicochemical differentiation directly impacts DMSO stock preparation, assay compatibility, and potential off-target pharmacology.

Physicochemical properties Lipophilicity Solubility

Regioisomeric Differentiation: 2-Ethoxy-N-(6-fluoro-benzothiazol-2-yl)benzamide vs. N-(6-Ethoxy-benzothiazol-2-yl)-2-fluoro-benzamide

The target compound [2-ethoxy on benzamide; 6-fluoro on benzothiazole] and its regioisomer N-(6-ethoxy-benzothiazol-2-yl)-2-fluoro-benzamide (CAS 79091-20-6) [2-fluoro on benzamide; 6-ethoxy on benzothiazole] share identical molecular formula (C₁₆H₁₃FN₂O₂S) and molecular weight (316.35) but differ in the positional arrangement of the ethoxy and fluoro substituents [1]. This positional isomerism has documented consequences for biological activity within benzothiazole SAR: the Corbo et al. (2016) study demonstrated that moving the halogen substituent from position 6 (fluoro series, inactive) to position 5 or combining 6-fluoro with 5-chloro (compound 1m) restores antiproliferative activity [2]. Similarly, the ethoxy group on the benzothiazole ring (as in the regioisomer) versus on the benzamide ring (as in the target compound) is expected to differentially affect hydrogen bonding with target proteins, metabolic stability, and CYP450-mediated oxidation, making these regioisomers pharmacologically non-equivalent despite their identical elemental composition.

Regioisomer comparison Positional isomer Target selectivity

Limitation Acknowledgment: Absence of Direct Head-to-Head Quantitative Data for the Target Compound

An exhaustive search of PubMed, BindingDB, ChEMBL, patent databases, and reputable vendor technical datasheets (as of April 2026) did not identify any peer-reviewed study reporting direct, head-to-head quantitative biological data (IC₅₀, Kᵢ, MIC, EC₅₀, or in vivo PK parameters) for the exact compound 2-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 830352-38-0) against a named comparator compound under identical experimental conditions. The differentiation evidence presented in this guide relies on class-level SAR inferences drawn from closely related N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide derivatives, scaffold-level activity benchmarks, and physicochemical comparisons. This evidence gap should be explicitly factored into procurement decisions, particularly when the intended use requires compound-specific potency or selectivity data. Prospective users are advised to request custom synthesis with analytical certification (HPLC purity ≥95%, ¹H/¹³C NMR, HRMS) and to commission target-specific profiling prior to commitment to large-scale procurement.

Data gap Evidence limitation Procurement caveat

Priority Research and Screening Applications for 2-Ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide Based on Evidence-Supported Differentiation


Antimicrobial Susceptibility Screening Leveraging 6-Fluorobenzothiazole Amide Scaffold Potency

The 6-fluorobenzothiazole amide scaffold has demonstrated antimicrobial activity comparable to or exceeding clinical standards chloramphenicol, cefoperazone, and amphotericin B [1]. The target compound, bearing the 6-fluoro-benzothiazole core with an additional 2-ethoxybenzamide moiety, is a rational candidate for expanded antimicrobial susceptibility panels against Gram-positive, Gram-negative, and fungal pathogens. Procurement for minimum inhibitory concentration (MIC) determination against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.) is supported by class-level precedent, with the 2-ethoxy group offering potential for enhanced membrane permeability relative to unsubstituted analogs.

Anti-Virulence and Quorum Sensing Inhibitor Screening in Pseudomonas aeruginosa Biofilm Models

The N-(benzo[d]thiazol-2-yl)benzamide core has demonstrated anti-quorum sensing activity exceeding that of the standard inhibitor salicylic acid (4.67±0.45 vs. 4.40±0.10) [1]. The target compound extends this scaffold with a 6-fluoro substituent (enhancing metabolic stability) and a 2-ethoxy group (modulating hydrogen-bonding capacity). Procurement is indicated for biofilm inhibition assays, pyocyanin/virulence factor quantification, and Caenorhabditis elegans or Galleria mellonella infection models where QS disruption is the primary readout. The established scaffold activity provides a credible baseline; the additional substituents represent structural diversification for SAR expansion.

Antiproliferative Selectivity Profiling: Differentiating 6-Fluoro from 6-Chloro Benzothiazole Benzamides

The Corbo et al. (2016) study established that 6-fluoro-substituted benzothiazole benzamides (series 2) lack the considerable antiproliferative activity of their 6-chloro counterparts (series 1) in HepG2 and MCF-7 cell lines at 10 µM [1]. The target compound, with its 6-fluoro substitution, is therefore positioned as a negative-control or selectivity tool compound within benzothiazole benzamide antiproliferative screening cascades. Procurement is warranted for counter-screening applications where a fluorine-specific attenuation of antiproliferative activity is desired, enabling differentiation of halogen-dependent vs. halogen-independent cytotoxic mechanisms.

Physicochemical Comparator Studies: 2-Ethoxy vs. Unsubstituted Benzamide in Solubility and Permeability Assays

The 2-ethoxy substituent on the benzamide ring differentiates the target compound (MW 316.35) from the simpler N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (MW 272.30) [1]. This 44 Da increment, coupled with the hydrogen-bond-accepting ethoxy oxygen, is predicted to modulate aqueous solubility, logP, and passive membrane permeability. Procurement is indicated for parallel artificial membrane permeability assay (PAMPA) studies, kinetic solubility determination (nephelometry), and Caco-2 monolayer permeability comparisons between the target compound and its unsubstituted analog, generating quantitative structure-property relationship (QSPR) data to guide lead optimization within the series.

Quote Request

Request a Quote for 2-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.